An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: A Versatile Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: A Versatile Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates information from analogous structures and relevant synthetic methodologies to offer a detailed profile for researchers in drug discovery and organic synthesis. This guide will cover its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and a discussion of its potential role as a key building block in the development of novel therapeutics, particularly leveraging the common occurrence of substituted pyridine scaffolds in pharmaceuticals.[1][2][3][4]
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of FDA-approved drugs and biologically active compounds.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and the versatility with which it can be functionalized make it a privileged structure in medicinal chemistry.[1] Modifications to the pyridine core, such as the introduction of chloro, alkoxy, and benzyloxy groups, allow for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic profile.[2]
3-(Benzyloxy)-5-chloro-2-ethoxypyridine (CAS No. 1245563-13-6) represents a trifunctionalized pyridine derivative with significant potential as a synthetic intermediate. The presence of a chloro group provides a handle for cross-coupling reactions, the ethoxy group can influence solubility and metabolic stability, and the benzyloxy group serves as a versatile protecting group or a pharmacophoric element.[5] This guide aims to provide a thorough understanding of this compound's chemical nature to facilitate its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1245563-13-6 | Internal Database |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [6] |
| Molecular Weight | 263.72 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Synthesis and Reaction Mechanisms
A plausible synthetic route to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine can be conceptualized based on established pyridine chemistry, particularly the synthesis of related 2-alkoxypyridines. A likely precursor is a di- or tri-substituted pyridine that can be selectively functionalized.
A potential synthetic pathway could commence from 2-amino-5-chloropyridine, a commercially available starting material. The synthesis would proceed through diazotization to yield 2-hydroxy-5-chloropyridine, followed by nitration and subsequent reduction to introduce an amino group at the 3-position. This amino group can then be diazotized to yield a hydroxyl group, which is subsequently benzylated. The final step would involve the ethoxylation of the 2-position.
A more direct, and likely higher-yielding, approach would start from a pre-functionalized pyridine ring. A plausible multi-step synthesis is outlined below:
Caption: Plausible synthetic workflow for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine.
Experimental Protocol: A Representative Synthesis
The following protocol is a proposed method based on analogous reactions found in the literature for the synthesis of alkoxy-substituted pyridines.[7]
Step 1: Synthesis of 3-(Benzyloxy)-2,5-dichloropyridine
-
To a solution of 2,3,5-trichloropyridine (1.0 eq) in anhydrous toluene, add sodium benzyl oxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-(Benzyloxy)-2,5-dichloropyridine.
Step 2: Synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine
-
Dissolve 3-(Benzyloxy)-2,5-dichloropyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-(Benzyloxy)-5-chloro-2-ethoxypyridine.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, the following data are predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:
-
Ethoxy Group: A triplet at approximately 1.4-1.5 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.4-4.5 ppm (2H, -OCH ₂CH₃).
-
Benzyloxy Group: A singlet for the benzylic protons (-OCH ₂Ph) around 5.1-5.2 ppm (2H) and a multiplet for the aromatic protons of the phenyl ring between 7.3 and 7.5 ppm (5H).
-
Pyridine Ring: Two doublets in the aromatic region, one for the proton at the 4-position and one for the proton at the 6-position, likely between 7.5 and 8.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals corresponding to the fourteen carbon atoms of the molecule. Based on data for substituted pyridines, the approximate chemical shifts are as follows:[8]
-
Ethoxy Group: ~15 ppm (-OCH₂C H₃) and ~65 ppm (-OC H₂CH₃).
-
Benzyloxy Group: ~70 ppm (-OC H₂Ph) and aromatic signals between 127-137 ppm.
-
Pyridine Ring: The carbon atoms of the pyridine ring would appear between approximately 110 and 160 ppm. The carbon bearing the ethoxy group (C2) would be significantly downfield, as would the carbon bearing the benzyloxy group (C3).
Mass Spectrometry (Predicted Fragmentation)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 263 would be expected. The fragmentation pattern would likely involve:[2][9][10]
-
Loss of the ethoxy group: A fragment corresponding to the loss of ·OCH₂CH₃.
-
Benzylic cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺.
-
Cleavage of the benzyl ether: Loss of the benzyloxy radical.
-
Loss of chlorine: A fragment corresponding to [M-Cl]⁺.
The presence of the chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Applications in Drug Discovery
While no specific drug candidates have been publicly disclosed that directly incorporate the 3-(Benzyloxy)-5-chloro-2-ethoxypyridine moiety, its structural features suggest its utility as a versatile intermediate in medicinal chemistry.
Caption: Role of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine in a drug discovery workflow.
The chlorine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino substituents. This is a common strategy for building molecular complexity and exploring structure-activity relationships (SAR).
The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage to reveal a reactive phenol for further derivatization. Alternatively, the benzyloxy moiety itself can be a key pharmacophoric feature, interacting with biological targets.[5]
Safety and Handling
Specific safety data for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
3-(Benzyloxy)-5-chloro-2-ethoxypyridine is a chemical intermediate with considerable potential in the field of medicinal chemistry. Its trifunctionalized pyridine core offers multiple avenues for synthetic elaboration, making it a valuable building block for the creation of diverse chemical libraries for drug screening and lead optimization. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors. Further research into its reactivity and applications is warranted and will undoubtedly contribute to the development of novel therapeutic agents.
References
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The Role of Pyridine Intermediates in Modern Drug Discovery. (URL: [Link])
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Chemguide. (n.d.). mass spectra - fragmentation patterns. (URL: [Link])
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Choudhary, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. (URL: [Link])
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Choudhary, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (URL: [Link])
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. (URL: [Link])
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])
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Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. (URL: [Link])
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